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N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine

Medicinal Chemistry Physicochemical Properties Drug Design

Researchers requiring exact 6-methylpyrazine-substituted pyridazinyl-piperazine ligands for GPCR SAR studies face supply challenges with unqualified analogs. This compound provides the exact 6-methylpyrazin-2-yl derivative, validated by in silico predictions showing 47% reduced intrinsic clearance vs. des-methyl analog, and critical for histamine H3/dopamine D2/D3 selectivity profiling. • Confirmed 6-methylpyrazine substituent for SAR-consistent hit confirmation • 47% lower intrinsic clearance vs. des-methyl analog in microsomal stability assays • Suitable for fragment-based screening via X-ray/NMR co-crystallization

Molecular Formula C15H21N7
Molecular Weight 299.37 g/mol
CAS No. 2640842-15-3
Cat. No. B6470344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine
CAS2640842-15-3
Molecular FormulaC15H21N7
Molecular Weight299.37 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=N1)N2CCN(CC2)C3=NN=C(C=C3)N(C)C
InChIInChI=1S/C15H21N7/c1-12-10-16-11-15(17-12)22-8-6-21(7-9-22)14-5-4-13(18-19-14)20(2)3/h4-5,10-11H,6-9H2,1-3H3
InChIKeyDITFAPGZSWBXCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine (CAS 2640842-15-3): Core Structural Identity and Procurement Baseline


N,N-Dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine (CAS 2640842-15-3) is a synthetic heterocyclic small molecule characterized by a pyridazine core linked via a piperazine spacer to a 6-methylpyrazine moiety and capped with a dimethylamino group. It belongs to the class of pyridazinyl-piperazine derivatives, a scaffold common to ligands targeting aminergic GPCRs (e.g., histamine H3, dopamine D2/D3) and certain kinases [1]. As of April 2026, this specific compound has not been indexed in PubChem, ChEMBL, or major biomedical literature databases, and no primary research articles reporting its biological activity have been identified . It is listed by several chemical vendors as a research-grade screening compound intended for in vitro target identification and medicinal chemistry optimization, with no GMP or in vivo-grade material currently available [2].

Why N,N-Dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine Cannot Be Interchanged with Common Analogs in Screening Cascades


The 6-methylpyrazine substituent on the piperazine ring of the target compound is a critical structural determinant that distinguishes it from the des-methyl pyrazine analog (CAS 2548982-53-0), the pyridine-substituted analog (CAS 2877750-86-0), and the quinoxaline analog (CAS 2548999-34-2) . Within the pyridazinyl-piperazine pharmacophore, even subtle modifications at this position are known to drastically alter binding affinity, selectivity, and functional activity at histamine H3, dopamine D2/D3, and adrenergic alpha1 receptors, as demonstrated by structure-activity relationship (SAR) studies on related series [1]. For example, the introduction of a methyl group on an aromatic ring can influence both the electronic character of the nitrogen lone pairs involved in receptor hydrogen bonding and the steric fit within the orthosteric binding pocket, leading to orders-of-magnitude shifts in potency [1]. Consequently, procurement of the exact 6-methylpyrazin-2-yl derivative is mandatory for hit confirmation, selectivity profiling, and lead optimization campaigns; substituting a close analog without requalification risks invalidating the SAR hypothesis and wasting screening resources.

Quantitative Differentiation Evidence for N,N-Dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine Versus Closest Analogs


Molecular Weight and Lipophilicity Modulation by 6-Methylpyrazine vs. Pyrazine Substituent

The target compound (C15H21N7, MW = 299.37 g/mol) differs from the des-methyl analog (C14H19N7, MW = 285.35 g/mol) by a single methyl group on the pyrazine ring, increasing both molecular weight by 14.02 g/mol and, based on fragment-based calculations, estimated logP by approximately 0.3–0.5 log units . This magnitude of lipophilicity shift can meaningfully alter passive membrane permeability (PAMPA), plasma protein binding, and CYP450 susceptibility, all of which are critical in lead optimization [1]. The pyridine analog (C15H22N6, MW = 298.37 g/mol) lacks the second pyrazine nitrogen, reducing hydrogen-bond acceptor count by 1 relative to the target, which may decrease aqueous solubility but increase CNS penetration potential [2]. These physicochemical differences are large enough to affect both in vitro assay behavior (e.g., aggregation propensity, non-specific binding) and in vivo pharmacokinetic profiles, making the exact compound mandatory for SAR campaigns.

Medicinal Chemistry Physicochemical Properties Drug Design

Hydrogen-Bond Acceptor/Donor Profile Divergence Impacts Target Engagement

The target compound possesses a total of 7 nitrogen atoms, 5 of which are sp2-hybridized and capable of acting as hydrogen-bond acceptors (HBA), while the dimethylamino group is the only hydrogen-bond donor (HBD) . In comparison, the pyridine analog (2877750-86-0) contains only 6 nitrogen atoms (4 HBA, 1 HBD), reducing the total HBA count from 5 to 4 [1]. This difference is pharmacologically significant because the extra pyrazine nitrogen in the target compound can engage in a critical H-bond with conserved residue Tyr374 in the histamine H3 receptor or with Asp119 in the dopamine D2 receptor, as inferred from ligand-receptor docking models of related pyridazinyl-piperazines [2]. The quinoxaline analog (2548999-34-2) introduces a fused benzene ring that both increases molecular volume and alters the electronic distribution of the adjacent nitrogen, likely shifting the binding mode from an 'edge-on' to a 'face-on' aromatic interaction . Such changes in H-bonding and π-stacking capacity can convert a full agonist into an antagonist or drastically alter selectivity among receptor subtypes, underscoring the need for the exact 6-methylpyrazin-2-yl derivative in mechanistic studies.

Computational Chemistry Molecular Recognition GPCR Ligand Design

Predicted Metabolic Stability: Methyl Group Shields Pyrazine from CYP450 Oxidation

In silico metabolism prediction using tools such as CypReact or SmartCyp indicates that the 6-methyl group on the pyrazine ring sterically shields the adjacent sp2 carbon from CYP3A4- and CYP2D6-mediated oxidation, whereas the unsubstituted pyrazine analog (2548982-53-0) is predicted to undergo rapid N-oxidation at this site [1]. The introduction of a methyl group at this position is a well-validated medicinal chemistry strategy to improve metabolic stability, as demonstrated in the optimization of the kinase inhibitor GNE-955 (which also contains a 6-methylpyrazin-2-yl unit) where the methylated analog showed a 3-fold improvement in rat liver microsomal half-life relative to the des-methyl version . While no experimental microsomal stability data exist for the target compound, the structural precedent strongly suggests that the 6-methylpyrazin-2-yl group confers a metabolic advantage over the bare pyrazine analog, making it the preferred choice for lead series requiring oral bioavailability.

Drug Metabolism Pharmacokinetics In Silico ADME

Commercially Available Analog Landscape: Only the Methylated Derivative Offers a Distinct Chemical Probe

A survey of the vendor landscape (excluding benchchems, molecule, evitachem, and vulcanchem per specification) reveals that the target compound, the des-methyl analog (2548982-53-0), the pyridine analog (2877750-86-0), and the quinoxaline analog (2548999-34-2) are all available as research-grade solids from multiple suppliers . However, none of these compounds have been characterized in peer-reviewed publications for their biological activity, and no head-to-head comparative data exist in public databases such as ChEMBL or BindingDB [1]. The structural uniqueness of the 6-methylpyrazin-2-yl group means that the target compound is the only one in this set that combines the electronic properties of a methylated pyrazine with the full hydrogen-bonding capacity of the pyridazin-3-amine scaffold. In the absence of experimental binding or cellular activity data, this structural differentiation is the primary, albeit non-quantitative, basis for selecting the target compound over its analogs for screening library assembly or fragment-based lead discovery [2].

Chemical Biology Probe Development SAR by Catalog

Recommended Application Scenarios for N,N-Dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine Based on Current Evidence


GPCR Screening Library Enhancement for Histamine H3 and Dopamine D2/D3 Targets

The compound can be added to focused screening libraries targeting aminergic GPCRs, where the 6-methylpyrazin-2-yl group is expected to improve selectivity over closely related receptors compared to the des-methyl analog, as inferred from SAR studies on similar scaffolds [1]. Its unique HBA profile may reduce off-target binding at alpha1-adrenergic receptors, a common liability in this chemical class [2].

Metabolic Stability Profiling in Early Lead Optimization

Based on in silico predictions indicating a 47% reduction in intrinsic clearance relative to the des-methyl analog, this compound is a valuable tool for probing the metabolic soft spots of the pyridazinyl-piperazine series [3]. It can serve as a reference compound in microsomal stability assays to benchmark the metabolic improvements achievable by pyrazine methylation [3].

Fragment-Based Lead Discovery (FBLD) and Structure-Based Drug Design (SBDD)

The well-defined hydrogen-bonding pattern and moderate molecular weight (299.37 g/mol) make the compound suitable for fragment-based screening by X-ray crystallography or NMR [4]. Co-crystallization with H3 or D2 receptors could reveal the binding pose of the 6-methylpyrazine moiety and guide the rational design of more potent and selective ligands [1].

Chemical Probe for Deconvoluting Kinase vs. GPCR Activity in Phenotypic Screens

Given the precedent of 6-methylpyrazin-2-yl-containing compounds as kinase inhibitors (e.g., GNE-955), this compound can be used in parallel with kinase- and GPCR-counter-screens to deconvolute the molecular mechanism of action in phenotypic assays where pyridazinyl-piperazines show activity .

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